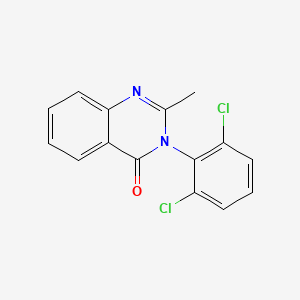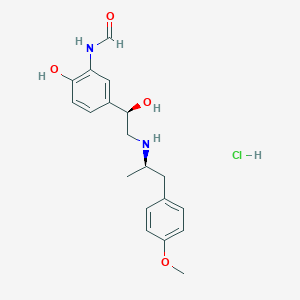
Formoterol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formoterol hydrochloride is a long-acting beta2-adrenergic receptor agonist used primarily as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). It works by relaxing the smooth muscles in the airways, making it easier to breathe. This compound is known for its rapid onset of action and prolonged duration of effect, making it a valuable medication for both acute relief and long-term control of respiratory conditions .
準備方法
Synthetic Routes and Reaction Conditions: Formoterol hydrochloride is synthesized through a multi-step chemical process. The synthesis typically involves the formation of the core structure followed by the introduction of functional groups necessary for its activity. Key steps include:
Formation of the Core Structure: The synthesis begins with the preparation of the core phenethylamine structure.
Functional Group Introduction: Hydroxyl and methoxy groups are introduced through specific reactions, such as hydroxylation and methylation.
Final Assembly: The final product is obtained by combining the intermediate compounds under controlled conditions, followed by purification and crystallization to obtain this compound in its pure form
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the chemical reactions in batches.
Purification: Advanced purification techniques, such as chromatography, are employed to isolate the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product
化学反応の分析
Types of Reactions: Formoterol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing its pharmacological properties
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents
Major Products:
Oxidation Products: Various oxidized derivatives with altered pharmacological activity.
Reduction Products: Reduced forms with potential changes in efficacy.
Substitution Products: Modified compounds with new functional groups
科学的研究の応用
Formoterol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta2-adrenergic receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic effects in asthma and COPD management.
Industry: Utilized in the development of inhalation therapies and combination drug formulations .
作用機序
Formoterol hydrochloride exerts its effects by binding to beta2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, bronchodilation, and improved airflow. The compound’s rapid onset and prolonged duration of action are attributed to its high affinity for beta2-adrenergic receptors and its ability to remain bound to these receptors for extended periods .
類似化合物との比較
Formoterol hydrochloride is often compared with other long-acting beta2-adrenergic receptor agonists, such as salmeterol and vilanterol. Key differences include:
This compound: Rapid onset of action (2-3 minutes), long duration (up to 12 hours), high affinity for beta2 receptors.
Salmeterol: Slower onset of action (10-20 minutes), long duration (up to 12 hours), moderate affinity for beta2 receptors.
Vilanterol: Rapid onset of action (5-10 minutes), very long duration (up to 24 hours), high affinity for beta2 receptors
This compound’s unique combination of rapid onset and prolonged duration makes it particularly effective for both acute relief and long-term management of respiratory conditions.
特性
CAS番号 |
1254710-01-4 |
|---|---|
分子式 |
C19H25ClN2O4 |
分子量 |
380.9 g/mol |
IUPAC名 |
N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1H/t13-,19+;/m1./s1 |
InChIキー |
VBOQGHUYFLYKOQ-QVRIGTRMSA-N |
異性体SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.Cl |
正規SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
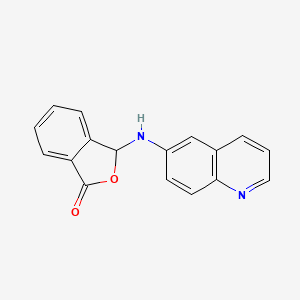
![3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione](/img/structure/B14147833.png)
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
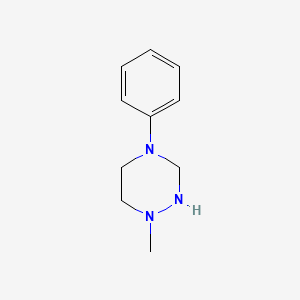
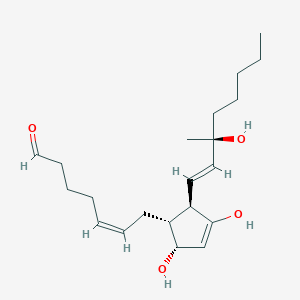
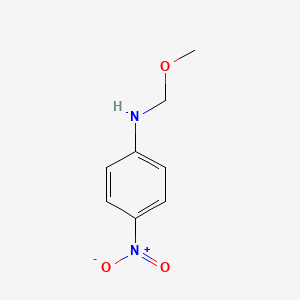

![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
![N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B14147865.png)
